Acid green 22

Description

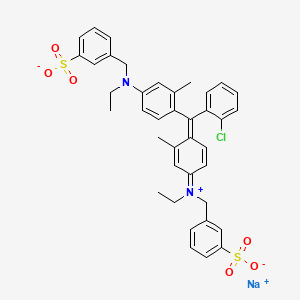

Structure

3D Structure of Parent

Properties

CAS No. |

5863-51-4 |

|---|---|

Molecular Formula |

C39H38ClN2NaO6S2 |

Molecular Weight |

753.3 g/mol |

IUPAC Name |

sodium;3-[[4-[(2-chlorophenyl)-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]-2-methylcyclohexa-2,5-dien-1-ylidene]methyl]-N-ethyl-3-methylanilino]methyl]benzenesulfonate |

InChI |

InChI=1S/C39H39ClN2O6S2.Na/c1-5-41(25-29-11-9-13-33(23-29)49(43,44)45)31-17-19-35(27(3)21-31)39(37-15-7-8-16-38(37)40)36-20-18-32(22-28(36)4)42(6-2)26-30-12-10-14-34(24-30)50(46,47)48;/h7-24H,5-6,25-26H2,1-4H3,(H-,43,44,45,46,47,48);/q;+1/p-1 |

InChI Key |

AYQGOOLZDOHXAY-UHFFFAOYSA-M |

SMILES |

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC(=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3C)C5=CC=CC=C5Cl)C.[Na+] |

Isomeric SMILES |

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC(=C(C=C2)/C(=C\3/C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3C)/C5=CC=CC=C5Cl)C.[Na+] |

Canonical SMILES |

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC(=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3C)C5=CC=CC=C5Cl)C.[Na+] |

Other CAS No. |

5863-51-4 |

Origin of Product |

United States |

Foundational & Exploratory

Acid Green 22 (C.I. 42170): Structural Mechanics, Physicochemical Properties, and Application Workflows

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

Acid Green 22 is a highly soluble, synthetic organic dye utilized across industrial materials, biological staining, and cosmetic formulations. As a member of the triarylmethane class, its robust chromophore provides excellent tinctorial strength. This whitepaper deconstructs the chemical properties, binding kinetics, and toxicological profile of Acid Green 22, providing researchers with field-proven, self-validating protocols for its implementation in analytical and biological workflows.

Chemical Identity & Structural Mechanics

Acid Green 22 (Color Index No. 42170) is structurally classified as a triarylmethane (or triphenylmethane) dye[1]. The molecular architecture features a central

The molecule is functionalized with N-ethyl-m-sulfobenzylamino groups[2]. These sulfonate groups (

Physicochemical Profile

The baseline physical and chemical properties of Acid Green 22 dictate its stability and compatibility in various solvent systems.

Table 1: Key Physicochemical Properties of Acid Green 22

| Property | Value |

| Chemical Name | 4,4'-bis(N-ethyl-m-sulfobenzylamino)-2,2-dimethyl-2"-chloro-triphenylmethane, monosodium salt |

| CAS Registry Number | 5863-51-4[3] |

| Color Index (C.I.) Number | 42170[3] |

| Molecular Formula | C39H38ClN2NaO6S2[1] |

| Molecular Weight | 753.3 g/mol [1] |

| Appearance | Dark green powder[3] |

| Solubility | Highly soluble in water; slightly soluble in ethanol[2][3] |

| Optimal pH Stability | pH 3.0 – 9.0[3] |

| Lightfastness (AATCC) | 1-3 (Low to moderate; where 8 is highest)[3] |

Mechanism of Action: Dye-Substrate Interactions

Acid Green 22 interacts with biological tissues, proteinaceous fibers (e.g., silk, wool), and synthetic polyamides primarily through electrostatic (ionic) bonding , supplemented by van der Waals forces and hydrogen bonding[4][3].

The Causality of Binding:

The binding affinity is strictly pH-dependent. In an acidic environment (typically pH 3-4), the basic amino acid residues of target proteins (such as lysine, arginine, and histidine) become protonated, yielding a net positive charge (

Caption: Electrostatic binding mechanism of Acid Green 22 to target proteins.

Experimental Workflows & Analytical Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , meaning any failure in the chemical logic of the assay will present as an immediate, quantifiable error.

Protocol 1: Spectrophotometric Validation and Purity Analysis

Objective: To quantify dye concentration and verify batch-to-batch consistency prior to downstream formulation.

Causality: Triphenylmethane dyes are susceptible to structural shifts (e.g., conversion to a colorless carbinol base) at highly alkaline pH. Therefore, measurements must be conducted in a buffered, slightly acidic solvent to maintain the integrity of the chromophore.

Self-Validation: The protocol incorporates a serial dilution of a certified reference standard. If the

Methodology:

-

Stock Preparation: Dissolve Acid Green 22 to a concentration of 1 mg/mL in a 50 mM sodium acetate buffer (pH 5.0). Stir for 15 minutes to ensure complete dissolution.

-

Standard Curve Generation: Prepare a serial dilution gradient (e.g., 10, 20, 30, 40, 50 µg/mL) using the same buffer.

-

Measurement: Blank the UV-Vis spectrophotometer with the acetate buffer. Measure the absorbance of each standard at the empirically determined

(typically ~620-640 nm for this green chromophore). -

Validation: Plot Absorbance vs. Concentration. Confirm linearity (

).

Protocol 2: Polyacrylamide Gel Electrophoresis (PAGE) Protein Staining

Objective: To visualize and quantify separated proteins within a polyacrylamide matrix using Acid Green 22 (often referenced historically in lab settings as Alkali Fast Green 10G)[5]. Causality: Unfixed proteins will diffuse out of the gel matrix. The fixation solution (acetic acid/methanol) denatures the proteins, precipitating them while simultaneously protonating basic residues. This protonation is the absolute prerequisite for the anionic Acid Green 22 molecules to bind[4]. Self-Validation: Inclusion of a known protein standard (e.g., Bovine Serum Albumin) at varying concentrations in adjacent lanes. If the standard lanes do not exhibit a linear increase in densitometric signal, the staining/destaining equilibrium has not been reached.

Methodology:

-

Fixation: Submerge the post-electrophoresis gel in a solution of 40% methanol and 10% acetic acid in deionized water for 30 minutes.

-

Staining: Incubate the gel in 0.1% (w/v) Acid Green 22 dissolved in the fixation buffer for 1-2 hours under continuous, gentle agitation.

-

Destaining: Transfer the gel to a destaining solution (10% methanol, 10% acetic acid) to remove unbound dye from the polyacrylamide matrix. Replace the solution periodically until the background is optically clear.

-

Quantification: Image the gel using a densitometer and correlate the band intensities of unknown samples against the internal BSA standard curve.

Caption: Workflow of protein staining in PAGE using Acid Green 22.

Toxicological Profile & Regulatory Grounding

Acid Green 22 exhibits a highly favorable acute toxicity profile. In mammalian models, the oral LD50 was determined to be >10 g/kg in both mice and rats[2]. Dermal toxicity and irritation studies demonstrated that the application of 500 mg of undiluted substance to abraded and intact rabbit skin under occlusion produced no observable irritation[2]. Eye irritation tests using 100 mg of the undiluted powder were either negative or showed only slight, fully reversible conjunctival changes[2].

Despite its low acute toxicity, the regulatory landscape for Acid Green 22 is conservative. Due to the historical lack of extensive long-term systemic toxicity and genotoxicity data, regulatory bodies restrict its use primarily to rinse-off cosmetic products at maximum concentrations of 0.1% to 1.0%[2][6]. It is explicitly prohibited in oral products and in applications that may lead to inhalation exposure (e.g., aerosols) to prevent uncharacterized systemic absorption of the intact triarylmethane core[6].

References

- Pylam Dyes.ACID GREEN 22 CAS# 5863-51-4. Pylam Products Company, Inc.

- World Dye Variety.Acid Green 22.

- Reports of the Scientific Committee on Cosmetology (seventh series).Toxicological Evaluation of CI 42170.

- ResearchGate.Dye-tissue interactions: Mechanisms, quantification and bonding parameters for dyes used in biological staining.

- New Zealand Gazette.Cosmetic Products Group Standard (Amendment) Notice 2024.

- Reddit (r/chemistry).Modern Synonym for Alkali Fast Green?

Sources

Acid Green 22 (CAS 5863-51-4): A Comprehensive Technical Whitepaper on Chemical Properties, Analytical Workflows, and Industrial Applications

Abstract

Acid Green 22 (CAS 5863-51-4) is a highly water-soluble, anionic triphenylmethane dye utilized extensively across textile dyeing, industrial formulations, and specialized agricultural applications. This whitepaper synthesizes the physicochemical profile, mechanistic binding principles, and validated analytical protocols for Acid Green 22. Designed for researchers and formulation scientists, this guide provides actionable insights into optimizing dye stability, ensuring regulatory compliance, and executing robust quantification workflows.

Chemical Identity and Structural Dynamics

Acid Green 22, also known by its Color Index number C.I. 42170, belongs to the triarylmethane class of colorants ([1]). The molecule features a central carbon atom bonded to three aryl groups, with sulfonate moieties conferring its anionic nature and high aqueous solubility ([2]).

Causality of Color and Stability:

The deep green shade of Acid Green 22 arises from the extensive conjugated pi-electron system across the triphenylmethane backbone. The presence of electron-donating amino groups and electron-withdrawing sulfonate groups creates a push-pull electronic effect, shifting the absorption maximum (

Caption: Logic flow of pH-dependent structural changes in Acid Green 22.

Physicochemical Profiling

To facilitate formulation and experimental design, the core quantitative properties of Acid Green 22 are summarized below.

| Property | Value / Description |

| CAS Registry Number | 5863-51-4 |

| Color Index (C.I.) | 42170 |

| Molecular Formula | |

| Molecular Weight | 753.3 g/mol |

| Appearance | Dark green powder |

| Solubility | Soluble in water and alcohol |

| pH Stability | Most stable in pH 3–9 |

| Lightfastness (AATCC) | 1–3 (Moderate to Low) |

| Typical Usage Rate | 0.0001% – 0.5% by weight |

(Data synthesized from[3] and [1])

Mechanistic Action in Dyeing and Formulation

Acid Green 22 is an "acid dye," meaning it is typically applied to substrates from an acidic dye bath to color wool, silk, and nylon fibers ([3]).

Electrostatic Binding Mechanism:

When dyeing proteinaceous fibers or polyamides, the acidic bath (pH 4-5) protonates the amino groups (

Agricultural Applications: Beyond textiles, Acid Green 22 is utilized as a colorant in agricultural formulations, specifically in compositions containing (thio)phosphoric acid triamides used as urease inhibitors for nitrogen fertilizers ([4]). The dye serves as a visual indicator of uniform application without interfering with the urease-inhibiting efficacy of the active ingredients.

Experimental Protocols: Self-Validating Analytical Workflows

To ensure reproducibility and accuracy in quantifying Acid Green 22 in aqueous solutions, the following self-validating spectrophotometric protocol is recommended. A self-validating protocol incorporates internal checks that immediately flag systematic errors, ensuring the data's trustworthiness before final calculations are made.

Protocol 1: Spectrophotometric Quantification and System Validation

Objective: To accurately determine the concentration of Acid Green 22 in an unknown sample while validating the linearity and precision of the analytical system.

Step-by-Step Methodology:

-

Preparation of Stock Solution: Accurately weigh 10.0 mg of Acid Green 22 reference standard (purity >98%). Dissolve in 100 mL of deionized (DI) water to yield a 100 mg/L (ppm) stock solution. Causality: DI water prevents divalent cations (e.g.,

, -

Calibration Curve Generation (Self-Validation Gate 1): Prepare standard solutions of 1, 2, 5, 10, and 20 ppm by serial dilution of the stock. Measure the absorbance of each at the predetermined

(typically ~630-650 nm) using a UV-Vis spectrophotometer. -

System Suitability Check: Plot Absorbance vs. Concentration. The system is validated only if the linear regression coefficient (

) is -

Sample Analysis: Dilute the unknown sample so its expected absorbance falls within the middle of the calibration curve (e.g., 0.2 to 0.8 AU). This minimizes photometric error.

-

Blank Verification (Self-Validation Gate 2): Run a DI water blank before and after the sample sequence. The baseline drift must be

AU to confirm that no dye carryover or cuvette staining has occurred. If drift exceeds this threshold, the cuvette must be acid-washed and the sequence rerun. -

Data Calculation: Use the Beer-Lambert Law (

) derived from the calibration curve to calculate the sample concentration.

Caption: Self-validating analytical workflow for spectrophotometric quantification.

Toxicity, Safety, and Regulatory Considerations

Understanding the toxicological profile of Acid Green 22 is critical for occupational safety and product development.

-

Acute Toxicity: The oral

in murine models (rats/mice) is reported to be -

Irritation and Sensitization: Application of undiluted Acid Green 22 to the skin of rabbits under occlusion did not produce observable irritation. Eye irritation tests showed only slight, transient conjunctival changes, classifying the substance as non-eye irritating under standard cosmetic testing protocols ([5]).

-

Mutagenicity: Ames tests (using Salmonella typhimurium strains like TA 1538 and TA 1535) have generally yielded negative results for mutagenic properties at standard testing concentrations, though historical evaluations by cosmetic regulatory bodies have occasionally requested further genotoxicity data to maintain its use in specific rinsed-off cosmetic products ([5]).

-

Environmental Impact: The industrial synthesis of Acid Green 22 involves the condensation of 2-Chlorobenzaldehyde and 3-((Ethyl(m-tolyl)amino)methyl)benzenesulfonic acid, followed by oxidation and "salting out" (precipitation) using sodium chloride ([1]). This process generates effluent with high salt content and residual colored substances, necessitating robust wastewater treatment protocols to prevent ecological disruption in freshwater systems ([6]).

Conclusion

Acid Green 22 is a versatile and highly soluble triarylmethane dye. Its application spans from traditional textile dyeing—driven by electrostatic interactions between its anionic sulfonate groups and cationic fiber sites—to modern agricultural formulations. By adhering to strict pH controls (pH 3-9) and employing self-validating analytical workflows, researchers can ensure the stability and accurate quantification of this colorant in complex matrices.

References

-

ACID GREEN 22 CAS# 5863-51-4 Source: Pylam Dyes URL:[Link]

-

Acid Green 22 Source: World Dye Variety Database URL:[Link]

-

Green Acid Wholesalers & Distributors in India Source: IndiaMART URL:[Link]

- Compositions with Improved Urease-Inhibiting Effect Comprising (Thio)

-

Reports of the Scientific Committee on Cosmetology (seventh series) Source: University of Pittsburgh (AEI) URL:[Link]

-

Potentially Toxic and Hazardous Substances in the Industrial Organic Chemicals and Organic Dyes and Pigment Industries Source: EPA NEPIS URL:[Link]

Sources

Molecular Structure and Technical Profile of C.I. 42170 (Acid Green 22)

Executive Summary & Identity

C.I. 42170 , chemically designated as Acid Green 22 (or Alkali Fast Green 10G), is a synthetic triphenylmethane dye distinguished by its high stability and specific affinity for cationic tissue components. Unlike its structural analogs (e.g., Fast Green FCF or Light Green SF Yellowish), C.I. 42170 incorporates a 2-chlorophenyl moiety at the central carbon, which sterically modulates its reactivity and lightfastness.

This guide provides a rigorous analysis of the molecular architecture, synthesis pathways, and validated experimental protocols for researchers utilizing C.I. 42170 in histology and industrial formulation.

| Parameter | Technical Specification |

| C.I. Name | Acid Green 22 |

| C.I. Number | 42170 |

| CAS Number | 5863-51-4 |

| Chemical Formula | C₃₉H₃₈ClN₂NaO₆S₂ |

| Molecular Weight | 753.31 g/mol |

| Chromophore Class | Triphenylmethane (Triarylmethane) |

| Solubility | Soluble in water (Green); Soluble in Ethanol |

| Appearance | Dark green powder / crystals |

Molecular Architecture & Chemical Logic

Structural Scaffold

The core of C.I. 42170 is a triphenylmethane skeleton. Its color properties arise from the extensive conjugation system spanning three aromatic rings attached to a central

-

The Central Carbon: Connects two functionalized toluene rings and one chlorobenzene ring.

-

Auxochromes (Electron Donors): Two N-ethyl-N-(3-sulfobenzyl)amino groups located at the para positions of the toluene rings. These groups donate electrons into the

-system, shifting absorption into the red region (approx. 630–640 nm), resulting in the visual green color. -

Steric Modulator: The 2-chlorophenyl ring (Ring A) is twisted out of the plane due to steric hindrance from the chlorine atom. This non-planar conformation prevents complete delocalization across this specific ring, but the chlorine atom provides oxidative stability compared to unsubstituted analogs.

-

Solubilizers: Two sulfonate groups (

) on the benzyl substituents ensure high water solubility and facilitate ionic bonding with basic protein residues (arginine, lysine, histidine).

Resonance & Quinoid Form

In its active dye form, the molecule exists as a zwitterionic inner salt. The positive charge is delocalized between the two nitrogen atoms via the central carbon and the quinoid ring system.

Figure 1: Structural topology of C.I. 42170 showing the functional segregation of the triphenylmethane scaffold.

Synthesis & Manufacturing Pathway

The synthesis of C.I. 42170 follows a classic condensation-oxidation route, prioritizing the formation of the leuco base followed by conversion to the chromophore.

Reaction Mechanism

-

Condensation: 1 equivalent of 2-Chlorobenzaldehyde reacts with 2 equivalents of N-ethyl-N-(3-sulfobenzyl)-m-toluidine . This reaction is acid-catalyzed (typically

or-

Mechanism: Electrophilic aromatic substitution where the aldehyde carbonyl carbon attacks the para position of the amine-activated rings.

-

-

Oxidation: The resulting "Leuco Base" (colorless) is oxidized to the "Carbinol Base" using lead dioxide (

) or sodium dichromate. -

Acidification: The carbinol base loses a hydroxyl group in acidic conditions to form the resonance-stabilized cationic dye.

Figure 2: Synthetic pathway from precursors to active chromophore.

Physicochemical Properties & Stability[1]

| Property | Value/Description | Relevance |

| Absorption Max ( | ~630–640 nm (Water) | ideal for red-absorbing applications; appears blue-green visually. |

| pKa | Sulfonic acids < 1.0 | Remains ionized (negative charge on sulfonates) across all physiological pH ranges. |

| pH Stability | Stable in Acid (pH 2–6) | Decolorizes in high alkali (formation of carbinol base) or strong reduction. |

| Lightfastness | Moderate (3–4 on Blue Scale) | Superior to Light Green SF; suitable for archival histology. |

| Toxicity (LD50) | > 10 g/kg (Rat, Oral) | Classified as low acute toxicity; non-mutagenic in standard Ames tests. |

Experimental Protocol: Histological Counterstaining

C.I. 42170 is an excellent substitute for Light Green SF in Masson’s Trichrome staining, offering better contrast against acid fuchsin (red) stained cytoplasm/muscle.

Principle

Acid Green 22 is an anionic dye with a large molecular size. In the trichrome method:

-

Small dyes (Acid Fuchsin) penetrate all tissues rapidly.

-

Phosphomolybdic Acid (PMA) displaces the small dye from collagen but not from cytoplasm/muscle.

-

Acid Green 22 (Large molecule) binds selectively to the PMA-treated collagen, as it diffuses slowly and is excluded from the denser cytoplasm.

Reagents Preparation

-

Solution A (Mordant): Bouin’s Fluid (Picric acid, Formalin, Acetic acid).

-

Solution B (Nuclear Stain): Weigert’s Iron Hematoxylin.

-

Solution C (Cytoplasm Stain): 1% Acid Fuchsin in 1% Acetic Acid.

-

Solution D (Differentiator): 1% Phosphomolybdic Acid / 1% Phosphotungstic Acid (1:1).

-

Solution E (Collagen Stain): 2% Acid Green 22 (C.I. 42170) in 2% Acetic Acid.

Staining Workflow

-

Deparaffinize slides to distilled water.

-

Mordant in Bouin’s fluid at 56°C for 1 hour (if formalin-fixed). Wash until yellow disappears.

-

Stain Nuclei with Weigert’s Iron Hematoxylin (10 min). Wash in tap water (10 min).

-

Stain Cytoplasm with Solution C (Acid Fuchsin) for 2–5 minutes.

-

Rinse briefly in distilled water.

-

Differentiate in Solution D (PMA/PTA) for 10–15 minutes. Critical Step: Collagen should be decolorized; muscle remains red.

-

Counterstain with Solution E (Acid Green 22) for 2–5 minutes.

-

Differentiate briefly in 1% Acetic Acid (removes excess green from cytoplasm).

-

Dehydrate rapidly (95% EtOH -> 100% EtOH -> Xylene).

-

Mount with resinous medium.

Result:

-

Muscle/Cytoplasm: Red (Acid Fuchsin)

-

Nuclei: Black/Blue (Hematoxylin)

Figure 3: Mechanism of differential staining in Trichrome protocols.

References

-

European Commission . (1987). Reports of the Scientific Committee on Cosmetology (Seventh Series). Luxembourg: Office for Official Publications of the European Communities. 3

-

NIH National Library of Medicine . (2025). Acid Green 22 - Substance Record. PubChem / GSRS.[4] 5

-

ChemicalBook . (2025). Alkali Fast Green 10GA - Product Properties and Synthesis. 6

-

Horobin, R. W., & Kiernan, J. A. (2002).[7] Conn's Biological Stains: A Handbook of Dyes, Stains and Fluorochromes for Use in Biology and Medicine.[7] BIOS Scientific Publishers.[7] (Referenced via ResearchGate snippet). 7

-

U.S. EPA . (1977). Toxic Substances Control Act (TSCA) Candidate List of Chemical Substances. 8

Sources

- 1. aei.pitt.edu [aei.pitt.edu]

- 2. allpassbio.com [allpassbio.com]

- 3. ec.europa.eu [ec.europa.eu]

- 4. PIGMENT GREEN 7 [drugfuture.com]

- 5. gsrs.ncats.nih.gov [gsrs.ncats.nih.gov]

- 6. ALKALI FAST GREEN 10GA | 5863-51-4 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

Acid Green 22 solubility in water and ethanol

An In-Depth Technical Guide to the Aqueous and Ethanolic Solubility of Acid Green 22

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Acid Green 22 (C.I. 42170), a triphenylmethane acid dye, in two common polar solvents: water and ethanol. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental physicochemical principles with a detailed, field-proven experimental framework for the empirical determination of solubility. We explore the molecular basis for its solubility, the influence of key environmental factors, and present a self-validating protocol using the equilibrium shake-flask method coupled with UV-Vis spectrophotometry for precise quantification. This guide serves as both a theoretical primer and a practical handbook for accurately assessing and applying the solubility parameters of Acid Green 22 in a laboratory setting.

Introduction to Acid Green 22 (C.I. 42170)

Acid Green 22 is a synthetic anionic dye belonging to the triphenylmethane class.[1] Its vibrant green color and water-soluble nature have led to its use in a variety of industrial applications, including the dyeing of textiles (silk, wool, nylon), leather, and paper products.[2] In a research context, understanding its solubility is paramount for any application involving solution-based delivery, such as biological staining, formulation of cleaning products, or use as a tracing agent.

Chemical Identity and Structure

The defining characteristics of Acid Green 22 are summarized below. The molecule's large aromatic structure is rendered soluble in polar media by the presence of two sulfonate groups.

-

Common Name: Acid Green 22

-

C.I. Name & Number: C.I. Acid Green 22, 42170[1]

-

CAS Number: 5863-51-4[1]

-

Molecular Formula: C₃₉H₃₈ClN₂NaO₆S₂[3]

-

Molecular Weight: 753.31 g/mol [3]

-

Appearance: Dark green powder[2]

Significance of Solubility Data

Accurate solubility data is not merely an academic exercise; it is a cornerstone of effective product development and scientific research. For formulators, it dictates the maximum achievable concentration in a product, influencing its efficacy and stability. For analytical scientists, it is essential for preparing stock solutions and calibration standards. In biological applications, solubility impacts bioavailability and the potential for precipitation in buffered systems, while in environmental science, it governs the dye's fate and transport in aqueous ecosystems.

Physicochemical Principles of Solubility

The solubility of a compound is a complex interplay between the solute's molecular structure, the solvent's properties, and external conditions. The principle of "like dissolves like" provides the foundational logic for understanding the behavior of Acid Green 22.

The Role of Molecular Structure

Acid Green 22's structure contains both hydrophilic (water-loving) and hydrophobic (water-fearing) regions.

-

Hydrophilic Moieties: The two sulfonate (-SO₃⁻) groups are the primary drivers of aqueous solubility.[1] These groups are highly polar and readily ionize in water, allowing for strong ion-dipole interactions with water molecules.

-

Hydrophobic Backbone: The core structure consists of three aromatic rings (a triphenylmethane base), which is large and inherently non-polar.[1] This substantial hydrophobic character limits the dye's solubility in water and influences its interaction with less polar solvents like ethanol.

The balance between these opposing characteristics defines its overall solubility profile.

Solvent Properties: Water vs. Ethanol

Water is a highly polar protic solvent with a high dielectric constant, making it an excellent solvent for ionic and highly polar compounds like Acid Green 22. It readily forms hydration shells around the sulfonate groups, effectively dissolving the dye.

Ethanol (C₂H₅OH) is also a polar protic solvent but is significantly less polar than water. Its lower dielectric constant and the presence of a non-polar ethyl group reduce its capacity to stabilize the ionic sulfonate groups to the same extent as water. Consequently, while Acid Green 22 is soluble in ethanol, its solubility is qualitatively understood to be lower than in water.[1]

Impact of External Factors

-

Temperature: The dissolution of most solid solutes, including dyes, is an endothermic process. This means that energy is required to overcome the lattice energy of the dye's crystal structure. According to the principles of thermodynamics, increasing the temperature will increase the solubility of the dye in both water and ethanol.[4]

-

pH: As an acid dye, the ionization state of the sulfonate groups is critical. These groups are salts of strong sulfonic acids and remain ionized (negatively charged) over a wide pH range. Acid Green 22 is reported to be most stable in a pH range of 3 to 9.[2] Outside this range, particularly in highly acidic or alkaline conditions, the dye's chromophore structure can be altered, potentially leading to color changes or degradation, which in turn affects solubility.

Solubility Profile of Acid Green 22

While literature confirms the qualitative solubility of Acid Green 22 in water and ethanol, precise quantitative data is not widely published.[1][2] The dye is generally classified as "soluble" in both solvents. The subsequent section provides a robust protocol for the empirical determination of these values.

| Property | Water | Ethanol | Reference |

| Qualitative Solubility | Soluble | Soluble | [1][2] |

| Wavelength of Max. Absorbance (λmax) | 666 nm | Not specified | [5] |

| Appearance in Solution | Green | Green | [1][2] |

Experimental Protocol for Solubility Determination

This section details a self-validating methodology for accurately measuring the equilibrium solubility of Acid Green 22. The protocol is based on the widely accepted shake-flask method.

Principle

An excess amount of the solid dye is agitated in the solvent of interest at a constant temperature for a sufficient duration to achieve thermodynamic equilibrium between the dissolved and undissolved solute. The undissolved solid is then removed by centrifugation and filtration, and the concentration of the dye in the resulting saturated solution is quantified using UV-Vis spectrophotometry.

Materials and Equipment

-

Acid Green 22 (powder, analytical grade)

-

Deionized water (Type I or II)

-

Ethanol (Absolute, ≥99.5%)

-

Volumetric flasks (Class A)

-

Scintillation vials or sealed flasks (e.g., 20 mL)

-

Analytical balance (4-decimal place)

-

Orbital shaker with temperature control

-

Benchtop centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

Calibrated micropipettes

-

UV-Vis Spectrophotometer (dual-beam recommended)

-

Quartz or glass cuvettes

Diagram of Experimental Workflow

Caption: Workflow for the determination of Acid Green 22 solubility.

Step-by-Step Methodology

Step 1: Preparation of Stock Solution for Calibration

-

Accurately weigh approximately 25 mg of Acid Green 22 and transfer it to a 250.0 mL volumetric flask.

-

Dissolve the dye in the solvent of interest (water or ethanol) and dilute to the mark to create a ~100 µg/mL primary stock solution.

-

Scientist's Note: This stock solution must be prepared with high accuracy as it forms the basis for the entire quantification. Ensure the dye is fully dissolved before final dilution.

Step 2: Generation of Calibration Curve

-

Perform a serial dilution of the primary stock solution to prepare at least five standard solutions of known concentrations (e.g., 1, 2, 5, 8, 10 µg/mL).

-

Using a UV-Vis spectrophotometer, measure the absorbance of each standard at the λmax of Acid Green 22 (666 nm for water).[5] For ethanol, perform a preliminary wavelength scan (400-800 nm) to determine its specific λmax.

-

Plot Absorbance vs. Concentration (µg/mL). Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

-

Trustworthiness Check: An acceptable calibration curve must have an R² value ≥ 0.995, demonstrating a strong linear relationship between concentration and absorbance.

Step 3: The Shake-Flask Method

-

Add an excess amount of Acid Green 22 (e.g., ~50 mg) to a series of vials (n=3 for each solvent). The key is to ensure undissolved solid remains at equilibrium.

-

Pipette a precise volume of the solvent (e.g., 10.0 mL) into each vial.

-

Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the vials for 24 to 72 hours. A 48-hour period is often sufficient, but a preliminary time-course experiment is recommended to confirm when equilibrium is reached (i.e., when solubility values no longer increase over time).

Step 4: Sample Processing and Quantification

-

After equilibration, remove the vials and allow the solid to settle.

-

Centrifuge the vials (e.g., at 5000 x g for 15 minutes) to pellet the remaining undissolved dye.

-

Carefully draw the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step removes any fine particulates.

-

Causality Note: Filtration is critical. Any suspended microparticles will scatter light and artificially inflate the absorbance reading, leading to an overestimation of solubility.

-

Accurately dilute the saturated filtrate with the appropriate solvent to bring its concentration within the linear range of the calibration curve. The dilution factor must be recorded precisely.

-

Measure the absorbance of the diluted samples at the predetermined λmax.

Step 5: Calculation of Solubility

-

Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.

-

Concentration (µg/mL) = (Absorbance - y-intercept) / slope

-

-

Calculate the final solubility by accounting for the dilution factor.

-

Solubility (µg/mL) = Calculated Concentration × Dilution Factor

-

-

Convert the solubility to other units as needed (e.g., mg/L, g/L, or mol/L).

Visualization of Molecular Structure

The structure of Acid Green 22 highlights the features governing its solubility.

Caption: Key functional groups of Acid Green 22 influencing solubility. (Note: A placeholder image is used in the DOT script; a chemical drawing would be inserted in a final document).

Conclusion

While Acid Green 22 is qualitatively known to be soluble in both water and ethanol, this guide establishes the critical importance of empirical quantification for any serious research or development application. The triphenylmethane backbone and dual sulfonate groups create a molecule whose behavior is dictated by the polarity of its solvent environment. By employing the robust shake-flask method coupled with precise UV-Vis spectrophotometric analysis, researchers can confidently determine the solubility of Acid Green 22. This self-validating protocol provides the means to generate the reliable, quantitative data necessary for advancing formulation science, analytical chemistry, and biological applications.

References

-

Title: Acid Green 22 Source: Wikipedia (German) URL: [Link]

-

Title: ACID-GREEN-22-5863-51-4 Source: Pylam Dyes URL: [Link]

-

Title: Acid Green 25, Dye content 75% Source: Sigma-Aldrich (via SLS) URL: [Link]

-

Title: Acid Green 22 Source: World dye variety URL: [Link]

-

Title: ACID GREEN 22 Source: GSRS (Global Substance Registration System) URL: [Link]

-

Title: Dependence of the solubility on temperature Source: University of Pannonia, Department of Physical Chemistry and Materials Science URL: [Link]

Sources

Spectrophotometric Analysis of Acid Green 22: A Comprehensive Technical Guide

Executive Summary

Acid Green 22 (C.I. 42170, Alkali Green 10G) is a highly water-soluble triphenylmethane dye historically utilized in biological staining, textile dyeing, and cosmetic formulations[1]. Due to increasing regulatory scrutiny regarding the safety and purity of cosmetic and consumer products, the precise quantification of trace colorants has become a critical mandate[2][3].

While High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry is the gold standard for trace residue analysis[4][5], UV-Vis spectrophotometry remains a foundational, high-throughput, and cost-effective methodology for bulk quantification, formulation quality control (QC), and kinetic degradation studies. This whitepaper details the physicochemical behavior of Acid Green 22 and provides a self-validating spectrophotometric protocol designed to mitigate the inherent analytical challenges of triphenylmethane dyes.

Physicochemical Profiling & Mechanistic Behavior

To accurately quantify Acid Green 22, one must first understand its structural vulnerabilities. As a triphenylmethane derivative, the molecule's chromophore is highly dependent on the extended

The Leuco Form Challenge

The most significant analytical hurdle in triphenylmethane dye analysis is the pH-dependent equilibrium between the colored cationic form and the colorless carbinol (leuco) base[4]. In alkaline environments, hydroxide ions attack the central electrophilic carbon of the triphenylmethane structure, breaking the conjugation and resulting in an immediate loss of absorbance at the analytical wavelength.

Causality in Experimental Design: To prevent this signal loss, all extraction and dilution solvents must be strictly acidified (typically with 1% acetic or formic acid). This forces the equilibrium toward the colored cationic state, ensuring that the spectrophotometric readout accurately reflects the true concentration of the dye[4][5].

Caption: Chemical equilibrium between the colored and leuco forms of Acid Green 22.

Spectral Characteristics

In an aqueous or mildly acidic methanolic solution, Acid Green 22 exhibits a sharp, distinct absorption maximum (

Table 1: Physicochemical Properties of Acid Green 22

| Parameter | Specification |

| IUPAC / Common Name | Acid Green 22 / Alkali Green 10G / C.I. 42170 |

| CAS Registry Number | 5863-51-4[1] |

| Chemical Formula | C₃₉H₃₈ClN₂NaO₆S₂[1] |

| Molar Mass | 753.3 g/mol [1] |

| Absorption Maximum ( | 666 nm (in aqueous/acidic media)[1] |

| Dye Class | Triphenylmethane / Acid Dye[1] |

Experimental Methodology: A Self-Validating Protocol

The following protocol leverages the Beer-Lambert Law (

Table 2: Target Method Validation Parameters

| Parameter | Expected Range / Limit |

| Linearity Range | 0.1 µg/mL – 10.0 µg/mL |

| Correlation Coefficient ( | > 0.999 |

| Limit of Detection (LOD) | ~0.05 µg/mL |

| Limit of Quantification (LOQ) | ~0.15 µg/mL |

| Analytical Wavelength | 666 nm |

Step-by-Step Analytical Workflow

Step 1: Preparation of Acidified Solvent

-

Action: Prepare a solution of 1% (v/v) glacial acetic acid in HPLC-grade Acetonitrile (or Methanol, depending on matrix solubility)[4].

-

Causality: As established, the acidic environment is mandatory to lock the dye in its measurable cationic state and prevent leuco-base formation.

Step 2: Calibration Curve Generation

-

Action: Accurately weigh 10.0 mg of Acid Green 22 reference standard. Dissolve in 100 mL of the acidified solvent to create a 100 µg/mL stock solution.

-

Action: Perform serial dilutions to generate standard solutions at 0.1, 0.5, 1.0, 2.5, 5.0, and 10.0 µg/mL.

-

Action: Measure the absorbance of each standard at 666 nm using a 1 cm path-length quartz cuvette. Plot Absorbance vs. Concentration to derive the linear regression equation.

Step 3: Sample Extraction (Modified QuEChERS Approach)

-

Action: Weigh 2.0 g of the homogenized sample (e.g., cosmetic matrix) into a 50 mL centrifuge tube[4].

-

Action: Add 10 mL of the acidified extraction solvent. Vortex vigorously for 2 minutes.

-

Action: Optional for complex matrices: Add QuEChERS partitioning salts (Magnesium sulfate and Sodium chloride) to drive the dye into the organic layer and precipitate proteins/emulsifiers[4].

-

Action: Centrifuge at 4000 rpm for 10 minutes.

Step 4: Filtration and Measurement

-

Action: Extract the supernatant and pass it through a 0.22 µm PTFE syringe filter to remove particulate scattering artifacts[4].

-

Action: Blank the spectrophotometer using the pure acidified solvent.

-

Action: Read the sample absorbance at 666 nm. If the absorbance exceeds 1.0 AU, dilute the sample proportionally to remain within the linear dynamic range of the calibration curve[3].

Caption: Step-by-step experimental workflow for the spectrophotometric analysis of Acid Green 22.

Data Interpretation and Troubleshooting

When analyzing triphenylmethane dyes like Acid Green 22, deviations from the Beer-Lambert law typically stem from three primary sources:

-

Solvatochromism: The

and molar extinction coefficient ( -

Dye Aggregation: At high concentrations (>15 µg/mL), Acid Green 22 molecules may undergo

stacking (forming dimers or aggregates), which flattens the absorption peak and causes negative deviations from linearity. Solution: Always dilute samples to ensure absorbance remains below 1.0 AU. -

Matrix Interference: Cosmetic formulations often contain UV filters or other colorants that may exhibit overlapping absorption spectra[8][9]. Solution: Perform a baseline scan from 400 nm to 800 nm to ensure the 666 nm peak is fully resolved from background matrix noise. If overlap occurs, transition to an LC-MS/MS method[4].

References

-

Wikipedia Contributors. "Acid Green 22." Wikipedia, The Free Encyclopedia, [Link].

-

European Patent Office. "Sunscreen compositions comprising colour pigments - Patent 2710996." EPO, [Link].

- Google Patents. "EP2710996A2 - Sunscreen compositions comprising colour pigments.

-

ClassAction.org. "Vargison v. Paula's Choice, LLC - 2:24-cv-00342." ClassAction.org, [Link].

- Google Patents. "CN104391050A - Method for simultaneously detecting 38 restricted coloring agents in cosmetic.

-

U.S. Food and Drug Administration (FDA). "Lib 4646 Triphenylmethan dye residue analysis." FDA, [Link].

-

Plymouth University. "Investigation and Identification of Dye Structure as a Function of Solvent and Temperature." PEARL, [Link].

Sources

- 1. Acid Green 22 – Wikipedia [de.wikipedia.org]

- 2. classaction.org [classaction.org]

- 3. CN104391050A - Method for simultaneously detecting 38 restricted coloring agents in cosmetic - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. fda.gov [fda.gov]

- 6. researchgate.net [researchgate.net]

- 7. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 8. Sunscreen compositions comprising colour pigments - Patent 2710996 [data.epo.org]

- 9. EP2710996A2 - Sunscreen compositions comprising colour pigments - Google Patents [patents.google.com]

An In-Depth Technical Guide to Acid Green 22: Unraveling its Fluorescent Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of Acid Green 22 (C.I. 42170), focusing on a critical and often ambiguous question: Is it a fluorescent dye? As Senior Application Scientists, our goal is to deliver not just a definitive answer but also the underlying scientific rationale, empowering researchers to make informed decisions in their experimental designs. This document moves beyond a simple "yes" or "no" to explore the dye's chemical nature, its expected photophysical behavior, and the practical implications for its use in research.

Core Assessment: Is Acid Green 22 a Fluorescent Dye?

Based on a thorough review of available data and the fundamental principles of its chemical class, Acid Green 22 is not considered a fluorescent dye for practical applications in fluorescence-based techniques such as microscopy or spectrofluorometry.

While it possesses a chromophore that absorbs light in the visible spectrum, its molecular architecture, characteristic of triphenylmethane dyes, strongly favors non-radiative decay pathways over the emission of photons (fluorescence). This intrinsic property results in what is presumed to be a very low to negligible fluorescence quantum yield, rendering it unsuitable for applications where fluorescence signaling is the primary detection method.

Chemical and Physical Properties of Acid Green 22

A foundational understanding of Acid Green 22's properties is essential to appreciate its photophysical limitations.

| Property | Value | Source |

| C.I. Name | Acid Green 22 | [1][2] |

| C.I. Number | 42170 | [1] |

| CAS Number | 5863-51-4 | |

| Chemical Class | Triphenylmethane | [2] |

| Molecular Formula | C₃₉H₃₈ClN₂NaO₆S₂ | |

| Molecular Weight | 753.3 g/mol | |

| Appearance | Dark green powder | - |

| Solubility | Soluble in water and ethanol | [2] |

| λmax (in water) | 666 nm | [1] |

The Science Behind the Lack of Fluorescence: A Mechanistic Explanation

The primary reason for Acid Green 22's non-fluorescent nature lies in its triphenylmethane structure. These dyes are characterized by a central carbon atom connected to three aromatic rings.

The Role of Intramolecular Rotation

Upon absorption of a photon, the Acid Green 22 molecule enters an excited electronic state. For fluorescence to occur, the molecule must return to its ground state by emitting a photon. However, in triphenylmethane dyes, the phenyl rings are not rigidly held in place and are free to rotate around the single bonds connecting them to the central carbon atom. This intramolecular rotation provides a highly efficient, non-radiative pathway for the molecule to dissipate the absorbed energy as heat. This process, known as vibrational de-excitation, occurs much faster than fluorescence emission, effectively "quenching" any potential fluorescence.

Expert Insight: The phenomenon of fluorescence quenching through intramolecular rotation is well-documented for molecular rotors. In these molecules, the fluorescence quantum yield is often highly dependent on the viscosity of the solvent. In highly viscous environments, the rotation of the phenyl rings is hindered, which can lead to a significant increase in fluorescence. While this is a general principle for this class of dyes, there is no specific data in the literature to suggest that this effect is pronounced enough with Acid Green 22 to make it a useful fluorescent probe, even in viscous media.

The following diagram illustrates the competing decay pathways for an excited state molecule like Acid Green 22.

Caption: Competing decay pathways for Acid Green 22.

Contrasting Acid Green 22 with True Fluorescent Dyes

To further illustrate why Acid Green 22 is not a fluorescent dye, it is useful to compare it to molecules that are explicitly designed for fluorescence applications, such as fluorescein or rhodamine. These dyes possess rigid, planar structures that restrict intramolecular rotation. This structural rigidity minimizes non-radiative decay pathways, leading to high fluorescence quantum yields.

| Feature | Acid Green 22 (Triphenylmethane) | Fluorescein (Xanthene) |

| Structure | Flexible, non-planar phenyl rings | Rigid, planar fused ring system |

| Primary Decay Pathway | Non-radiative (intramolecular rotation) | Radiative (fluorescence) |

| Fluorescence Quantum Yield | Very low (presumed) | High (typically > 0.9) |

| Primary Application | Colorimetric staining, industrial dyeing | Fluorescence microscopy, flow cytometry |

Experimental Protocol: A Self-Validating System to Test for Fluorescence

For research teams wishing to empirically verify the non-fluorescent nature of Acid Green 22, the following spectrofluorometric protocol can be employed.

Objective

To measure the fluorescence emission spectrum of Acid Green 22 and determine if a quantifiable fluorescence signal is present.

Materials

-

Acid Green 22 powder

-

Deionized water

-

Spectrofluorometer

-

Quartz cuvettes

-

A known fluorescent standard with excitation in the red region (e.g., a dilute solution of a cyanine dye like Cy5)

Methodology

-

Preparation of Stock Solution:

-

Accurately weigh 1 mg of Acid Green 22 and dissolve it in 10 mL of deionized water to create a 100 µg/mL stock solution.

-

-

Preparation of Working Solutions:

-

Prepare a series of dilutions of the stock solution in deionized water, ranging from 10 µg/mL down to 0.1 µg/mL.

-

-

Spectrofluorometer Setup:

-

Set the excitation wavelength to 640 nm (slightly below the known λmax of 666 nm to avoid inner filter effects).

-

Set the emission scan range from 660 nm to 800 nm.

-

Use a quartz cuvette filled with deionized water as a blank to zero the instrument.

-

-

Measurement:

-

Measure the fluorescence emission spectrum of each working solution.

-

As a positive control, measure the fluorescence of the known fluorescent standard using its appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Analyze the emission spectra of the Acid Green 22 solutions. A distinct emission peak with an intensity significantly above the background noise would indicate fluorescence. The absence of such a peak would confirm its non-fluorescent nature under these conditions.

-

Caption: Workflow for fluorescence testing of Acid Green 22.

Applications in Research: Where Acid Green 22 is Utilized

Despite its lack of fluorescence, Acid Green 22 is a valuable tool in various scientific disciplines due to its strong colorimetric properties.

-

Histology: It is used as a counterstain in various trichrome staining methods to provide strong, vibrant green coloring to specific tissue components, such as collagen.

-

Industrial Dyeing: Its water solubility and strong color make it suitable for dyeing textiles, paper, and other materials.

Conclusion

References

-

Acid Green 22. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

-

ACID GREEN 22. (n.d.). In GSRS. Retrieved March 7, 2026, from [Link]

-

Acid Green 22. (2012, June 15). In World dye variety. Retrieved March 7, 2026, from [Link]

Sources

Technical Whitepaper: Excitation and Emission Characterization of Acid Green 22 (C.I. 42170)

[1]

Executive Summary

Acid Green 22 (C.I. 42170), historically known as Alkali Fast Green 10G , is a triarylmethane dye often misidentified in literature due to nomenclature overlap with "Fast Green FCF" (Acid Green 3).[1] While widely utilized in textile dyeing and specific histological applications, its spectral behavior differs significantly from standard fluorophores.

This technical guide provides a rigorous characterization of Acid Green 22, establishing its primary identity as a chromophore with a dominant absorption maximum at 666 nm in aqueous media. Crucially, this document elucidates the quantum mechanical mechanisms—specifically molecular rotor relaxation—that render this molecule effectively non-fluorescent in low-viscosity solvents, a critical distinction for researchers selecting probes for fluorescence microscopy.[1]

Part 1: Chemical Identity & Structural Characterization

Before spectral analysis, it is imperative to validate the chemical identity of the substrate. Acid Green 22 belongs to the triarylmethane class, characterized by a central carbon atom bonded to three aromatic rings.

Chemical Specifications

| Parameter | Detail |

| Common Name | Acid Green 22 |

| Synonyms | Alkali Fast Green 10G, Acilan Fast Green 10G, C.I. 42170 |

| Chemical Class | Triarylmethane (Triphenylmethane derivative) |

| CAS Number | 5863-51-4 |

| Molecular Formula | |

| Molecular Weight | ~753.3 g/mol |

| Solubility | Soluble in Water (Green), Ethanol (Green) |

The "Fast Green" Confusion

Critical Warning: Researchers frequently confuse Acid Green 22 with Fast Green FCF (Acid Green 3, C.I. 42053) .[1]

-

Acid Green 22 (Alkali Fast Green 10G):

nm.[1] Used in specific trichrome stains and historically as a food dye (banned in many regions).[1][2] -

Acid Green 3 (Fast Green FCF):

nm.[1][2] A common replacement for Light Green SF in Masson’s Trichrome.[1][3]

Ensure your protocol specifies C.I. 42170 to avoid experimental failure.

Part 2: Spectral Characteristics[1][5]

Excitation (Absorption) Profile

Acid Green 22 acts as a potent photon absorber in the red region of the visible spectrum.[1] Its electronic transition involves the migration of electrons across the conjugated

-

Primary Absorption Max (

): 666 nm (Water)[1] -

Secondary Peaks: Minor bands may appear in the UV region (<300 nm) due to aromatic ring transitions (

).[1] -

Visual Appearance: The absorption of red light (666 nm) results in the transmission of the complementary color, appearing as a deep blue-green to the human eye.[1]

Emission (Fluorescence) & Quantum Yield

Unlike rigid planar dyes (e.g., Fluorescein, Rhodamine), Acid Green 22 exhibits negligible fluorescence in standard low-viscosity solvents (water, PBS, methanol).[1]

Mechanism of Quenching (Molecular Rotor Effect): The lack of emission is governed by the flexibility of the triarylmethane structure.[1] Upon excitation, the phenyl rings rotate around the central carbon bonds. This rotation facilitates Internal Conversion (IC) , a non-radiative decay pathway where excited state energy is dissipated as heat rather than emitted as a photon.[1]

-

Quantum Yield (

): -

Potential for Fluorescence: Fluorescence may be induced only if the molecular rotation is restricted. This can occur in:

Jablonski Diagram: Triarylmethane Decay

The following diagram illustrates the competition between fluorescence and non-radiative decay in Acid Green 22.

Figure 1: Jablonski diagram for Acid Green 22.[1] Note the dominant non-radiative pathway (Internal Conversion) driven by molecular rotation, which suppresses fluorescence.[1]

Part 3: Experimental Protocols

Protocol: Determination of Extinction Coefficient ( )

To use Acid Green 22 quantitatively (e.g., determining concentration in a drug formulation or tissue bath), you must determine the molar extinction coefficient using the Beer-Lambert Law:

Reagents:

-

Acid Green 22 (C.I. 42170), purity >90%.[1]

-

Solvent: Distilled Deionized Water (

) or Phosphate Buffered Saline (PBS) pH 7.4.[1]

Workflow:

-

Stock Preparation:

-

Serial Dilution:

-

Prepare dilutions in the range of 1

M to 20 -

Example: 1:100 dilution of stock

10

-

-

Spectral Scan:

-

Data Analysis:

Visualization of Experimental Logic

Figure 2: Step-by-step workflow for the spectrophotometric characterization of Acid Green 22.

Part 4: Applications in Research & Drug Development[1][6][7]

Histological Staining

In research pathology, Acid Green 22 serves as a counterstain for connective tissue.[1]

-

Mechanism: It is an anionic (acid) dye that binds electrostatically to cationic groups (amines) on proteins in acidic conditions.[1]

-

Target: Collagen, muscle fibers, and cytoplasm.[1]

-

Differentiation: Because of its large molecular size, it diffuses slower than smaller acid dyes, allowing for differential staining techniques (e.g., staining collagen green while nuclei are stained red with a smaller dye).[1]

Drug Development & Toxicology[1]

-

Model Compound: Due to its structural similarity to other triarylmethane drugs (some of which have antifungal/antiparasitic properties), AG22 is used as a surrogate in transport assays to study blood-brain barrier (BBB) penetration or renal clearance of large organic anions.[1]

-

Safety Profiling: Historically used as a food dye ("Green S" or related variants), its toxicological profile (LD50, clearance rates) provides baseline data for the safety assessment of structurally related pharmaceutical candidates.[1]

References

-

Chemical Identity & Properties

-

Spectral Data Source

-

Differentiation from Fast Green FCF

-

Mechanisms of Triarylmethane Fluorescence

Safety and handling of Acid Green 22 powder

Title: Safety and Handling of Acid Green 22 Powder: A Comprehensive Technical Guide

Executive Summary

Acid Green 22 (C.I. 42170) is a highly soluble synthetic triphenylmethane dye utilized extensively across industrial, diagnostic, and cosmetic applications[1][2]. While highly effective as a colorant, the handling of triphenylmethane dye powders presents specific occupational hazards, including aerosolization risks, potential mucosal irritation, and severe environmental persistence[3][4]. This whitepaper provides researchers and drug development professionals with a rigorous, causality-driven framework for the safe handling, solubilization, and disposal of Acid Green 22 powder, ensuring both scientific integrity and occupational safety.

Physicochemical Profiling & Mechanistic Toxicology

Chemical Identity & Behavior Acid Green 22 (CAS: 5863-51-4) is characterized by its central carbon atom attached to three phenyl groups, a structural hallmark of the triphenylmethane class[4]. Its molecular formula is C39H38ClN2NaO6S2, with a molecular weight of 753.31 g/mol [1]. The compound's intense green coloration arises from the extensive delocalization of pi-electrons across its conjugated aromatic system. However, this same conjugation makes the dye highly susceptible to photo-degradation. Exposure to excessive ambient light can trigger photo-oxidation, necessitating storage in amber-colored glass or dark environments to preserve chemical integrity[3].

Mechanistic Toxicology The toxicity profile of triphenylmethane dyes is largely driven by their metabolic reduction. In biological systems, these dyes can be reduced to their corresponding "leuco" (colorless) metabolites[3][4]. These leuco-derivatives are highly lipophilic, allowing them to cross cell membranes and accumulate in tissues. Once intracellular, they can induce reactive oxygen species (ROS) generation, leading to oxidative stress and potential mutagenesis[3][4]. Consequently, regulatory bodies strictly limit Acid Green 22 in personal care products to "Class 4"—meaning it is exclusively allowed in cosmetic products intended to come into contact only briefly with the skin, such as rinse-off formulations[5].

Toxicological pathway of triphenylmethane dye exposure and leuco-metabolite formation.

Quantitative Data & Safety Metrics

To facilitate rapid risk assessment, the core physicochemical and regulatory metrics for Acid Green 22 are summarized below.

| Parameter | Value / Description | Reference |

| CAS Registry Number | 5863-51-4 | [1] |

| Color Index (C.I.) Number | 42170 | [1] |

| Molecular Formula | C39H38ClN2NaO6S2 | [1] |

| Molecular Weight | 753.31 g/mol | |

| Cosmetic Restriction | Class 4 (Rinse-off products only; limited contact) | [5] |

| Primary Hazards | Skin/Eye irritation, Aquatic toxicity | [6][7] |

| Storage Requirements | Light-protected (amber glass), well-ventilated | [3][7] |

Self-Validating Experimental Protocol: Handling & Solubilization

Handling fine synthetic dye powders requires strict control of aerosolization. Electrostatic forces can cause the powder to repel from spatulas and disperse into the breathing zone. The following protocol integrates physical controls with a self-validating analytical check to ensure both safety and experimental accuracy.

Prerequisites & PPE:

-

Class II Biological Safety Cabinet (BSC) or dedicated chemical fume hood[6][7].

-

Anti-static weighing gun (ionizer).

-

PPE: N95/P100 particulate respirator, nitrile gloves, Tyvek lab coat, side-shield safety glasses[6][7][8].

Step-by-Step Methodology:

-

Electrostatic Mitigation: Activate the anti-static ionizer inside the weighing chamber for 30 seconds prior to opening the Acid Green 22 container.

-

Causality: Neutralizing static charge prevents the fine triphenylmethane powder from aerosolizing upon container opening, mitigating inhalation risks.

-

-

Weighing: Using a micro-spatula, transfer the required mass of Acid Green 22 into a pre-tared, dark-amber volumetric flask[3].

-

Primary Solubilization: Add the primary solvent (e.g., deionized water or ethanol) to 80% of the final volume. Cap the flask immediately.

-

Causality: Capping prevents evaporation and protects the handler from aerosolized micro-droplets generated during subsequent agitation.

-

-

Agitation & Protection: Sonicate the flask for 10 minutes. Ensure the sonicator bath is shielded from direct ambient light to prevent photo-degradation of the dye[3].

-

Self-Validation (Spectrophotometric Check):

-

Action: Extract a 10 µL aliquot, dilute 1:1000, and measure the optical density (OD) at the dye's peak absorbance wavelength.

-

Validation Logic: Compare the measured OD against a standard calibration curve. If the OD is >5% lower than the theoretical yield, dissolution is incomplete. Return to step 4. This built-in check validates that no hazardous, undissolved micro-particulates remain in the suspension.

-

-

Surface Decontamination Validation: After the procedure, wipe the work surface with a white filter paper wetted with 70% ethanol. If the paper shows any green tint, aerosolization occurred, and full decontamination must be executed.

Self-validating workflow for Acid Green 22 solubilization and handling.

Decontamination & Waste Management

Triphenylmethane dyes pose severe risks to aquatic environments and must never be disposed of in standard sink drains[7][8].

-

Spill Management: Do not use dry sweeping, which generates dust. Cover the powder spill with absorbent materials dampened with alcohol or a mild surfactant solution. Place all materials in a sealed, labeled hazardous waste container[7].

-

Liquid Waste: Collect all aqueous and organic dye waste in dedicated, chemically compatible high-density polyethylene (HDPE) carboys. Label explicitly as "Toxic Aquatic Hazard - Triphenylmethane Dye"[7][8].

References

1. NIH GSRS, "ACID GREEN 22 - gsrs", nih.gov. 2.[1] World Dye Variety, "Acid Green 22", worlddyevariety.com. 1 3.[2] Tiiips, "Acid Green 22 - Descrizione", tiiips.com. 2 4.[8] GSP Chem, "Brilliant Green: Applications and Safety Concerns Explained", gspchem.com. 8 5.[3] FDA, "Lib 4646 Triphenylmethan dye residue analysis", fda.gov. 3 6.[6] SePRO, "SAFETY DATA SHEET SePRO Natural Reflection Liquid", sepro.com. 6 7.[7] SCBT, "Malachite Green Carbinol base", scbt.com. 7 8.[4] Vedantu, "Malachite Green: Uses, Structure & Safety Explained", vedantu.com. 4 9.[5] Chemycal, "List of Colorants in Cosmetic Products (Draft)", chemycal.com. 5

Sources

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Acid Green 22 - Descrizione [tiiips.com]

- 3. fda.gov [fda.gov]

- 4. Malachite Green: Uses, Structure & Safety Explained [vedantu.com]

- 5. images.chemycal.com [images.chemycal.com]

- 6. sepro.com [sepro.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. gspchem.com [gspchem.com]

A Senior Application Scientist's Guide to Sourcing and Applying Research-Grade Acid Green 22

An in-depth technical guide on the core topic of Commercial Suppliers of Research-Grade Acid Green 22 has been created for researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of Acid Green 22 for scientific applications, focusing on the critical aspects of sourcing high-purity reagents and implementing them effectively in a laboratory setting. As a Senior Application Scientist, the emphasis here is not merely on protocol, but on the rationale behind experimental choices to ensure reproducibility and data integrity.

Chapter 1: Understanding Acid Green 22: Core Chemical Identity and the "Research-Grade" Imperative

Acid Green 22 (C.I. 42170) is a water-soluble, anionic dye belonging to the triphenylmethane class.[1][2] Its chemical structure is what dictates its functionality and application.

1.1. Physicochemical Properties

A foundational understanding of the molecule is paramount before its application. Key identifiers and properties are summarized below.

| Property | Specification | Source(s) |

| Common Name | Acid Green 22 | [3][4] |

| C.I. Name | C.I. Acid Green 22 | [1] |

| C.I. Number | 42170 | [1][2] |

| CAS Number | 5863-51-4 | [1][4] |

| Molecular Formula | C39H38ClN2NaO6S2 | [1][3] |

| Molecular Weight | 753.3 g/mol | [1][3] |

| Appearance | Dark green powder | [2] |

| Solubility | Soluble in water | [1][2] |

1.2. The Critical Distinction of "Research-Grade"

For scientific applications, particularly within sensitive biological systems, the term "research-grade" signifies more than just the primary dye content. Industrial-grade dyes, often used in textiles or coatings, may contain significant batch-to-batch variability and impurities such as heavy metals, synthetic precursors, or other dye contaminants.[5][6] These impurities can lead to experimental artifacts, including:

-

Altered Biological Activity: Uncharacterized contaminants can have off-target effects, confounding the results of cellular assays.

-

Inconsistent Staining: Variability in dye concentration and the presence of competing substances can lead to unpredictable and non-reproducible staining patterns.

-

Assay Interference: Impurities may fluoresce at different wavelengths or interfere with detection chemistries, compromising quantitative analysis.

A reputable supplier of research-grade Acid Green 22 will provide a Certificate of Analysis (CoA) for each batch, detailing purity (often determined by HPLC or spectroscopy), identity confirmation, and limits on key impurities. This document is the cornerstone of experimental reproducibility.

Chapter 2: The Commercial Supplier Landscape

Navigating the supplier landscape requires careful consideration of quality, documentation, and suitability for research applications. While many companies manufacture acid dyes, only a subset specializes in the high-purity grades required for laboratory work.

2.1. Comparative Analysis of Potential Suppliers

The following table provides a starting point for sourcing research-grade Acid Green 22. It is imperative to request a lot-specific CoA before purchase to validate its suitability for your specific application.

| Supplier | Product Name/Number | Grade/Purity | Noteworthy Features |

| Pylam Products Company, Inc. | Acid Green 22 (CAS# 5863-51-4) | Not specified; request CoA | Provides general characteristics like pH stability and solubility.[2] Primarily serves industrial markets but may offer higher purity lots upon request. |

| Alfa Chemistry | Acid Green Dyes | Designed for research and industrial production | Offers a wide range of acid dyes and specifies CAS numbers and molecular formulas.[7] Important to verify grade is not "industrial". |

| He Dye Chem Co., Ltd. | Acid Green Pigment | Not specified; request CoA | A manufacturer in China, important to inquire about specific grades for laboratory vs. industrial use.[5] |

| Fucai Chem | Acid Green Dyes | Not specified; request CoA | A China-based manufacturer and supplier.[6] Essential to request detailed purity analysis for research applications. |

Note: The landscape for specific research-grade dyes can be dynamic. Researchers should also consider broad-spectrum chemical suppliers known for life science reagents who may stock this compound.

Chapter 3: Application Methodologies in a Research Context

While Acid Green 22 has extensive industrial uses, its application in published life science research is less common than other dyes like Acid Green 25 (used as a color additive and biological stain) or Acid Green 50 (used in textile dyeing and as a biological stain).[8][9] However, as an anionic dye, its properties lend it to established protocols for staining cationic substrates, such as proteins.

3.1. General Protocol: Staining Proteins in Polyacrylamide Gels (SDS-PAGE)

This protocol is a representative workflow demonstrating how an acid dye like Acid Green 22 could be used. Causality: The acidic conditions ensure proteins are protonated (positively charged), facilitating ionic interaction with the anionic dye molecules. The destaining step removes unbound or weakly bound dye, increasing the signal-to-noise ratio.

Materials:

-

Acid Green 22, research-grade

-

Staining Solution: 0.1% (w/v) Acid Green 22, 40% (v/v) ethanol, 10% (v/v) acetic acid in deionized water.

-

Destaining Solution: 40% (v/v) ethanol, 10% (v/v) acetic acid in deionized water.

-

Polyacrylamide gel post-electrophoresis.

Step-by-Step Methodology:

-

Preparation of Stock Solutions: Prepare a 1% (w/v) stock solution of Acid Green 22 in deionized water. This is more practical for weighing and ensures complete dissolution before final dilution.

-

Gel Fixation: After electrophoresis, immerse the gel in the staining solution. The ethanol and acetic acid serve to "fix" the proteins, precipitating them within the gel matrix and preventing their diffusion.

-

Staining: Agitate the gel gently in the staining solution for 30-60 minutes at room temperature. The duration is empirical and may require optimization.

-

Destaining: Transfer the gel to the destaining solution. Agitate gently. Replace the destaining solution every 30 minutes until the protein bands are clearly visible against a clear background.

-

Imaging and Analysis: Image the gel using a standard white light transilluminator or gel documentation system.

3.2. Experimental Workflow Diagram

The logical flow of the protein staining protocol is illustrated below.

Caption: Workflow for SDS-PAGE protein gel staining.

Chapter 4: Quality Control and Safety

4.1. End-User Quality Control

Before use, a simple spectrophotometric scan of a diluted dye solution can serve as a basic quality check. The absorbance spectrum should be consistent with historical batches and free of unexpected peaks that might indicate a contaminant.

4.2. Safety and Handling

As a fine powder, Acid Green 22 presents an inhalation hazard.

-

Handling: Always handle within a fume hood or well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]

-

Storage: Keep the container tightly sealed in a cool, dry place away from incompatible materials.[10]

-

First Aid: In case of contact with eyes or skin, flush immediately with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[10]

This guide provides the foundational knowledge for sourcing and applying Acid Green 22 in a research setting. The principles of verifying supplier quality, understanding the chemical basis of the application, and adhering to safety protocols are universal and form the bedrock of sound scientific practice.

References

-

ACID GREEN 22 - gsrs. (n.d.). Retrieved March 7, 2026, from [Link]

-

World dye variety. (2012, June 15). Acid Green 22. Retrieved March 7, 2026, from [Link]

-

Pylam Dyes. (n.d.). ACID GREEN 22 CAS# 5863-51-4. Retrieved March 7, 2026, from [Link]

-

Inxight Drugs. (n.d.). ACID GREEN 22. Retrieved March 7, 2026, from [Link]

-

Drugfuture. (n.d.). ACID GREEN 22. Retrieved March 7, 2026, from [Link]

-

Dycron Colour Chem Pvt Ltd. (n.d.). Acid Dyes. Retrieved March 7, 2026, from [Link]

-

He Dye Chem Co., Ltd. (n.d.). Acid Green China Manufacturer, Supplier, Factory. Retrieved March 7, 2026, from [Link]

-

Fucai Chem. (n.d.). Low Price Acid Green Dyes Suppliers, Manufacturers, Factory. Retrieved March 7, 2026, from [Link]

-

Emperor Chem. (n.d.). acid dye green. Retrieved March 7, 2026, from [Link]

-

PubChem. (n.d.). Acid Green 25. Retrieved March 7, 2026, from [Link]

-

Chemcas. (n.d.). acid green suppliers USA. Retrieved March 7, 2026, from [Link]

Sources

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. pylamdyes.com [pylamdyes.com]

- 3. ACID GREEN 22 [drugs.ncats.io]

- 4. ACID GREEN 22 [drugfuture.com]

- 5. hedaichem.com [hedaichem.com]

- 6. Low Price Acid Green Dyes Suppliers, Manufacturers, Factory - Fucai Chem [colorfuldyes.com]

- 7. acid green suppliers USA [americanchemicalsuppliers.com]

- 8. guidechem.com [guidechem.com]

- 9. Acid Green 25 | C28H20N2Na2O8S2 | CID 20431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. datasheets.scbt.com [datasheets.scbt.com]

Historical applications of triphenylmethane dyes in science

An In-Depth Technical Guide to the Historical Applications of Triphenylmethane Dyes in Science

Abstract

Triphenylmethane dyes represent one of the earliest and most impactful classes of synthetic organic compounds, whose brilliant and intense colors fundamentally transformed scientific visualization. Initially developed for the textile industry in the mid-19th century, their utility was quickly recognized by pioneering scientists.[1][2][3] This guide provides an in-depth exploration of the historical applications of these dyes, detailing their foundational role in microbiology, histology, and analytical chemistry. We will examine the core chemical principles that govern their function, the causality behind their selection for specific applications, and the detailed protocols that became cornerstones of biological research. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering insights into the enduring legacy of these vibrant molecules.

Introduction: From Textiles to the Laboratory

The story of triphenylmethane dyes begins not in the laboratory, but in the burgeoning textile industry of the 19th century. The quest for vibrant, synthetic colors to replace expensive and often muted natural dyes drove a wave of chemical innovation.[3] The first of this class, fuchsine, was synthesized in 1858-1859, heralding a new era of organic chemistry.[1][4] These dyes were characterized by their intense colors, stemming from a unique molecular structure based on the triphenylmethane hydrocarbon skeleton.[1]

The Chemical Foundation: The Triphenylmethane Scaffold

Triphenylmethane itself is a colorless hydrocarbon.[5] The brilliant color of its derivatives arises from the introduction of substituent groups, known as auxochromes (such as -NH2, -N(CH3)2, or -OH), onto the three phenyl rings. These groups, in conjunction with a quinoid structure in the chromophore, create a large, delocalized electron system that absorbs light in the visible spectrum.[6][7] The specific auxochromes and their arrangement on the phenyl rings dictate the exact color of the dye, leading to a wide palette of reds, violets, blues, and greens.[1]

Diagram: The Triphenylmethane Scaffold

Caption: The basic triphenylmethane scaffold with points for auxochrome substitution.

Pivotal Applications in Microbiology

Perhaps the most profound scientific impact of triphenylmethane dyes was in microbiology, where they enabled the visualization and classification of bacteria, which were previously almost invisible under a light microscope.

The Gram Stain: A Cornerstone of Bacteriology

In 1884, the Danish physician Hans Christian Gram developed a staining method to make bacteria more visible in stained sections of lung tissue.[8][9] This technique, now known as the Gram stain, became arguably the most important differential stain in all of microbiology.[10][11]

-

Key Dye: The primary stain in this procedure is Crystal Violet (also known as gentian violet), a potent triphenylmethane dye.[12][13][14]

-

Causality & Mechanism: The genius of the Gram stain lies in its ability to differentiate bacteria based on fundamental differences in their cell wall structure.[8][9]

-

Primary Stain: Crystal violet, being a basic dye, carries a positive charge and binds to negatively charged components within the bacterial cell wall, staining all cells purple.[13][15]

-

Mordant: Gram's iodine is added, forming a large, insoluble crystal violet-iodine (CV-I) complex within the cells.[8]

-

Decolorization: An alcohol or acetone-alcohol solution is applied. This is the critical differential step. In Gram-positive bacteria , which have a thick, highly cross-linked peptidoglycan layer, the CV-I complex is trapped, and the cells remain purple.[8][16] In Gram-negative bacteria , the thin peptidoglycan layer and high lipid content of the outer membrane allow the alcohol to wash out the CV-I complex, rendering the cells colorless.[8][16]

-

Counterstain: A red or pink dye, commonly safranin or basic fuchsin, is applied to stain the now-colorless Gram-negative bacteria, making them visible.[8][17]

-

Diagram: The Gram Stain Experimental Workflow

Sources

- 1. Triphenylmethane dye | Synthesis, Structure, Properties | Britannica [britannica.com]

- 2. Dye - Synthetic, Organic, Colorants | Britannica [britannica.com]

- 3. quora.com [quora.com]

- 4. Fuchsine - Wikipedia [en.wikipedia.org]

- 5. Triphenylmethane - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Triphenylmethane by mr. pradeep swarnkar | PPTX [slideshare.net]

- 8. Gram stain - Wikipedia [en.wikipedia.org]

- 9. Gram stain | Definition, Procedure, & Facts | Britannica [britannica.com]

- 10. ijrrjournal.com [ijrrjournal.com]

- 11. Gram Stain | Microbiology Lab [courses.lumenlearning.com]